3,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
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Overview
Description
3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2’-hydroxy-5’-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Chalcone epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcone derivatives.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which could be beneficial in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins like Bax.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
3,4-Dimethoxy-2’-hydroxy-5’-methylchalcone can be compared with other chalcone derivatives:
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone: Similar structure but different substitution pattern, leading to variations in biological activity.
4,2’-Dihydroxy-3-methoxy-5’-methylchalcone: Another chalcone derivative with different hydroxyl and methoxy group positions, affecting its chemical reactivity and bioactivity.
List of Similar Compounds
- 2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone
- 4,2’-Dihydroxy-3-methoxy-5’-methylchalcone
- 3,4’-Dimethoxy-2’-hydroxychalcone
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O4/c1-12-4-7-15(19)14(10-12)16(20)8-5-13-6-9-17(21-2)18(11-13)22-3/h4-11,19H,1-3H3/b8-5+ |
InChI Key |
JYFHBDZEZQMBMA-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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